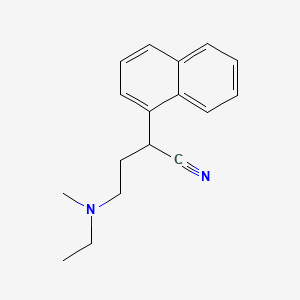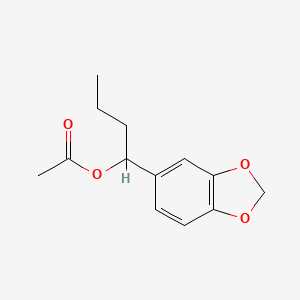
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes three hydroxyl groups and a nitrophenyl group attached to a xanthene core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where the xanthene core is treated with a nitrating agent such as nitric acid.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and nitrophenyl groups, leading to various biochemical effects. The compound can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative with similar structural features but different functional groups.
Rhodamine: A xanthene-based dye with distinct chemical properties due to its different substituents.
Eosin: A brominated derivative of fluorescein used in biological staining.
Uniqueness
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is unique due to the presence of both hydroxyl and nitrophenyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other xanthene derivatives, making it a compound of interest for further research and development.
Properties
CAS No. |
6217-25-0 |
|---|---|
Molecular Formula |
C19H11NO7 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2,6,7-trihydroxy-9-(3-nitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H11NO7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-2-1-3-10(4-9)20(25)26/h1-8,21-23H |
InChI Key |
CDKXBLXSKWANIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


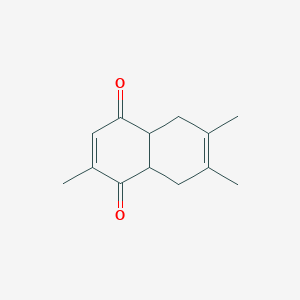
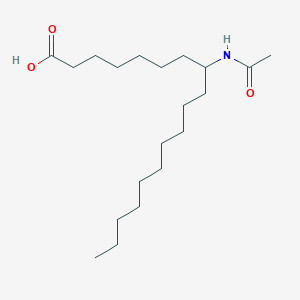
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
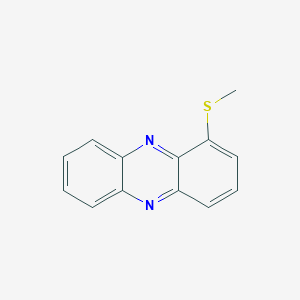
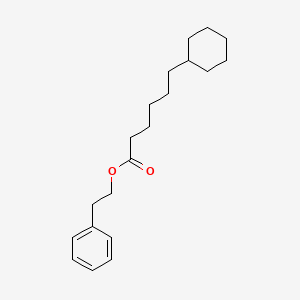
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
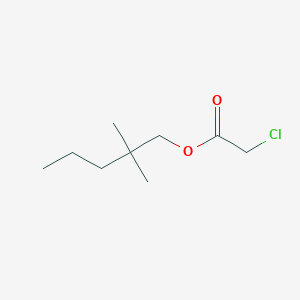
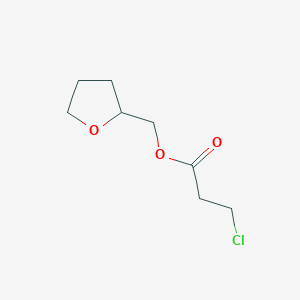
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
